molecular formula C17H27N3O4S B1681427 (S)-amisulpride CAS No. 71675-92-8

(S)-amisulpride

Cat. No. B1681427
CAS RN: 71675-92-8
M. Wt: 369.5 g/mol
InChI Key: NTJOBXMMWNYJFB-LBPRGKRZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Analytical Method Development

Noh et al. (2015) developed a sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determining amisulpride concentrations in rat plasma. This method supports pharmacokinetic studies in animals, contributing to a deeper understanding of amisulpride's distribution and metabolism (Noh et al., 2015).

Alzheimer’s Disease Research

Sekhar et al. (2019) explored amisulpride’s use in Alzheimer’s disease (AD), focusing on the blood-brain barrier (BBB). They found that organic cation transporters at the BBB could be involved in amisulpride's increased brain uptake in AD, which might necessitate dose adjustments in AD patients (Sekhar et al., 2019).

Pharmacokinetic Studies

O'Halloran et al. (2016) developed a novel liquid chromatography-tandem mass spectrometry method to quantify amisulpride in human plasma and breast milk. This study is critical for understanding the transfer of amisulpride to neonates through breastfeeding (O'Halloran et al., 2016).

Pharmacological Research

Research by Donahue et al. (2017) investigated the discriminative stimulus properties of amisulpride and its isomers in mice. This study helps understand amisulpride's unique pharmacological profile, especially its impact on dopamine and serotonin receptors (Donahue et al., 2017).

Environmental Impact Study

Bollmann et al. (2016) studied the occurrence and fate of amisulpride in wastewater treatment plants. This research is significant for understanding the environmental impact of pharmaceuticals, especially their persistence and transformation in water treatment processes (Bollmann et al., 2016).

Drug Discrimination Studies

Donahue et al. (2014) conducted a study on the discriminative stimulus effects of (S)-amisulpride in mice. The research highlights the unique behavioral and neurological effects of amisulpride's stereoisomers, contributing to the understanding of its atypical antipsychotic properties (Donahue et al., 2014).

Pharmacokinetics and Pharmacodynamics

Glatard et al. (2019) studied the dose adaptation and effects of amisulpride on prolactin concentrations and body weight. Their findings assist in optimizing amisulpride dosing and understanding its endocrinologic effects (Glatard et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-amino-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316207
Record name S-(-)-Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-amisulpride

CAS RN

71675-92-8
Record name S-(-)-Amisulpride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisulpride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES3TWM82E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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